molecular formula C15H19N3O3 B2909037 N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361883-95-4

N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2909037
CAS RN: 2361883-95-4
M. Wt: 289.335
InChI Key: JMIZYCBMKOJOBN-UHFFFAOYSA-N
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Description

N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of HDAC, a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to exhibit low toxicity in animal models. However, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several limitations as a research tool. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide exhibits low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another potential direction is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop more effective methods for synthesizing and working with this compound.
Conclusion:
In conclusion, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, it also has several limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methyl pyridine-3-carboxylate in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a yellow crystalline powder.

Scientific Research Applications

N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(5-methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-13(19)18-6-4-11(5-7-18)15(21)17-12-8-10(2)14(20)16-9-12/h3,8-9,11H,1,4-7H2,2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIZYCBMKOJOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acryloyl-N-(5-methyl-6-oxo-1,6-dihydropyridin-3-yl)piperidine-4-carboxamide

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